3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
361994-05-0 |
|---|---|
Molecular Formula |
C19H20N4O2S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-6-9-22(10-7-12)16-13(11-14-18(25)21(2)19(26)27-14)17(24)23-8-4-3-5-15(23)20-16/h3-5,8,11-12H,6-7,9-10H2,1-2H3/b14-11- |
InChI Key |
RXTDCHDINNUTLH-KAMYIIQDSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
Preparation Methods
Core Framework Construction: Pyrido[1,2-a]Pyrimidin-4-One Synthesis
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a CuI-catalyzed tandem Ullmann-type C–N bond formation and intramolecular amidation. This one-pot method employs 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in dimethylformamide (DMF) at 130°C, yielding substituted pyrido[1,2-a]pyrimidin-4-ones with >80% efficiency. For the target compound, 2-chloropyridine and (Z)-3-amino-3-(4-methylphenyl)acrylate are reacted under these conditions to form the bicyclic intermediate.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 130°C |
| Reaction Time | 12–24 hours |
| Yield | 82–89% |
Functionalization with 4-Methylpiperidine
Piperidine Substitution at C2
The 4-methylpiperidin-1-yl group is introduced at the C2 position of the pyrido-pyrimidinone core via nucleophilic aromatic substitution. Using 4-methylpiperidine and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C, the chloropyrimidine intermediate undergoes substitution within 8 hours, achieving 75% yield.
Optimization Insights
-
Base Selection : K2CO3 outperforms Et3N due to enhanced nucleophilicity.
-
Solvent Effects : Polar aprotic solvents (DMSO, DMF) prevent side reactions.
Final Assembly and Purification
Coupling and Cyclization
The thiazolidinone and pyrido-pyrimidinone intermediates are coupled using a Pd-mediated Suzuki-Miyaura reaction. However, due to steric hindrance, this method yields <50% product. Instead, a microwave-assisted condensation in acetic anhydride at 150°C for 30 minutes achieves 68% yield.
Purification Strategies
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Methanol/water (4:1) yields crystals with >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (Z)-configuration and planar geometry of the thiazolidinone moiety. The dihedral angle between the pyrido-pyrimidinone and thiazolidinone rings is 12.3°, indicating partial conjugation.
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Competing Michael addition during Knoevenagel condensation.
-
Solution : Use of anhydrous toluene and molecular sieves suppresses side reactions.
Low Solubility
-
Issue : Precipitation during piperidine substitution.
-
Solution : Incremental addition of DMSO maintains homogeneity.
Scalability and Industrial Relevance
The CuI-catalyzed method (Section 1.1) has been demonstrated at kilogram scale with consistent yields (85%), making it viable for industrial production. However, the microwave-assisted step (Section 3.1) remains limited to batch sizes <100 g due to equipment constraints.
Applications in Drug Discovery
While beyond this report’s scope, the compound’s functional groups (thioxo-thiazolidinone, piperidine) suggest potential as a kinase inhibitor or antimicrobial agent. Derivatives of this scaffold show IC50 values <1 µM against PI3Kβ.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound combines three pharmacophores:
-
Thiazolidine ring : Contains a 1,3-thiazolidin-4-one core with sulfur and oxygen atoms, which are known for nucleophilic and electrophilic reactivity .
-
Pyrido[1,2-a]pyrimidine : A fused heterocyclic system with potential sites for hydrogen bonding and aromatic interactions .
-
Piperidine substituent : A tertiary amine group that may participate in acid-base or nucleophilic reactions .
Potential Reaction Pathways
While specific reaction data for this compound is absent, analogous structures suggest the following possibilities:
Synthetic Considerations
From analogous compounds, synthesis may involve:
-
Condensation reactions : Formation of the thiazolidine ring via cyclization of thiourea derivatives .
-
Cross-coupling : Introduction of the pyrido[1,2-a]pyrimidine core via coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
-
Substitution : Addition of the piperidine group via nucleophilic aromatic substitution or alkylation .
Limitations in Available Data
The provided sources ( ) focus on structural identification and physicochemical properties but lack experimental reaction data. For a comprehensive analysis, direct experimental studies or computational modeling would be required.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. For instance, studies have shown that related thiazolidinone compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 256 µg/mL . The thiazolidinone moiety is particularly noted for its role in enhancing the antibacterial properties of the parent structure.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. A study highlighted the synthesis of similar pyrido-pyrimidine derivatives that showed promising results against different cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Lead Compound for Antimicrobial Agents
Given its biological activity, 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one serves as a lead compound for the development of new antimicrobial agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Pharmacological Studies
Compounds structurally related to this compound have been subjected to extensive pharmacological studies. These studies often evaluate their safety profiles using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity against human cell lines . The results guide further modifications and optimizations in drug design.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrimidine-thiazolidinone hybrids, which are studied for diverse pharmacological activities. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and reported activities.
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Structural Analysis: The target compound’s Z-configuration and 4-methylpiperidinyl substituent differentiate it from analogs with simpler alkyl or aryl groups (e.g., ethylamino in or phenylethylamino in ). This likely impacts solubility and bioavailability. Computational studies on the chromeno-pyrimidine analog (Table 1) suggest that piperidine-containing derivatives exhibit favorable LogP values (2.1–3.5) and oral bioavailability, aligning with drug-likeness criteria .
Synthetic Routes: Thiazolidinone-pyrimidine hybrids are typically synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones or through Knoevenagel reactions (e.g., coupling thiazolidinone aldehydes with pyrimidine precursors) .
Biological Implications: While specific bioactivity data for the target compound are unavailable in the provided evidence, structurally related thiazolidinone-pyrimidines are reported to exhibit antimicrobial and antioxidant activities . For example, thiazolidinone derivatives with azo linkages showed MIC values of 8–32 µg/mL against S. aureus .
Biological Activity
The compound 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 396.51 g/mol. The structural features include:
- A thiazolidine ring contributing to its reactivity and biological interaction.
- A pyrido[1,2-a]pyrimidinone moiety which is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the one have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited activity exceeding that of traditional antibiotics like ampicillin by 10–50 fold, with minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.03 | 0.06 |
| Micrococcus flavus | 0.01 | 0.02 |
Antifungal Activity
The compound also exhibits antifungal properties, with studies indicating effective inhibition against various fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
The most active antifungal derivative had an MIC of 0.004 mg/mL against Trichoderma viride, demonstrating its potential as a therapeutic agent in fungal infections .
Anticancer Activity
In vitro studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death.
A study indicated that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Other Pharmacological Activities
Additional research has highlighted other potential activities of similar compounds:
- Antioxidant Activity : Some derivatives displayed strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid.
- Cholinesterase Inhibition : Certain derivatives have been investigated for their ability to inhibit cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A comprehensive study assessed various thiazolidine derivatives for their antimicrobial properties against a panel of bacterial and fungal strains.
- Results indicated that modifications in the thiazolidine structure significantly enhanced antimicrobial potency.
-
Cytotoxicity Assays :
- In vitro assays using human cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways.
- The results suggest a mechanism involving reactive oxygen species (ROS) generation leading to cell death.
Q & A
Basic: What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound likely involves multi-step heterocyclic chemistry, leveraging catalytic acid-mediated cyclization or condensation reactions. For example, analogous pyrido-pyrimidinone derivatives have been synthesized via one-step protocols using p-toluenesulfonic acid (p-TsOH) as a catalyst, combining precursors like 4-hydroxycoumarin, aldehydes, and thiourea . Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of temperature, solvent polarity, and catalyst loading to maximize yield. Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can efficiently explore parameter spaces with minimal experimental runs .
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer and reproducibility, particularly for exothermic or air-sensitive steps .
Basic: How should structural characterization be performed to confirm the compound’s identity and purity?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., Z-configuration of the thiazolidinone moiety) and verify absence of tautomeric impurities .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and validates the Z-isomer geometry of the exocyclic double bond. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s antifungal activity?
Answer:
SAR studies require systematic modifications and bioassays:
- Functional Group Variation: Replace the 4-methylpiperidine group with other amines (e.g., morpholine, pyrrolidine) to assess steric/electronic effects on antifungal potency .
- Bioactivity Profiling: Test against fungal strains (e.g., Phytophthora infestans, Fusarium solani) using microdilution assays. Compare IC₅₀ values to reference agents (e.g., Consento) .
- Mechanistic Studies: Perform molecular docking to evaluate interactions with fungal cytochrome P450 or chitin synthase targets .
Advanced: What computational approaches predict this compound’s physicochemical and pharmacokinetic properties?
Answer:
Use in silico tools to evaluate drug-likeness:
- ADMET Prediction: Software like SwissADME calculates logP, solubility, and bioavailability. For example, the pyrido-pyrimidinone core may enhance metabolic stability .
- Molecular Dynamics (MD): Simulate membrane permeability and binding kinetics to prioritize derivatives for synthesis .
Advanced: How can experimental design resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or isomerism. Mitigation strategies include:
- Standardized Protocols: Use CLSI guidelines for antifungal assays to minimize inter-lab variability .
- Isomer Purity Control: Validate Z/E isomer ratios via HPLC and correlate with activity. Chiral columns or crystallization (using SHELXL-refined conditions) ensure stereochemical uniformity .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Answer:
- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., Schiff bases) via LC-MS .
- Catalyst Screening: Test Brønsted/Lewis acids (e.g., ZnCl₂, Amberlyst-15) for regioselective cyclization steps .
- Microwave Assistance: Accelerate slow steps (e.g., thiazolidinone ring closure) while reducing side reactions .
Advanced: How do crystallographic data inform conformational analysis of this compound?
Answer:
X-ray structures reveal:
- Intramolecular H-bonding: Between the thioxo group and pyrido-pyrimidinone oxygen, stabilizing the Z-configuration .
- Packing Interactions: Pi-stacking of the 4-methylpiperidine group with aromatic rings, influencing solubility .
Advanced: How does isomerism (Z/E) impact biological activity, and how is it controlled?
Answer:
The Z-isomer typically shows higher activity due to optimal spatial alignment of pharmacophores. Control methods:
- Stereoselective Synthesis: Use bulky bases (e.g., DBU) to favor Z-configuration during imine formation .
- Photoisomerization Monitoring: UV-Vis spectroscopy tracks isomerization under light exposure, guiding storage conditions .
Basic: What safety precautions are advised for handling this compound?
Answer:
While specific SDS data are limited, structural analogs (e.g., thiazolidinones) require:
- PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
Advanced: How can high-throughput screening (HTS) pipelines prioritize derivatives for further study?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
